N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
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Description
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been screened for hepatocyte growth inhibition , suggesting potential targets within hepatocytes.
Mode of Action
It’s known that the alkylsulfanyl group in it is open for substitution with nucleophiles via substitution nucleophilic-vinylic pathway (SNV) . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
For instance, the pyrazole and quinoline fragments in the compound’s structure can undergo various reactions , potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 3725 g/mol suggests it may have suitable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body.
Result of Action
Similar compounds have shown hepatocyte growth inhibition , suggesting that this compound may also have antiproliferative effects on hepatocytes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of nucleophiles can affect the compound’s reactivity due to its alkylsulfanyl group . Additionally, the compound’s physical and chemical properties can be influenced by factors such as pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-4-12-27-23-19(14-17-11-10-16(2)13-20(17)24-23)22(26-27)25-21(28)15-29-18-8-6-5-7-9-18/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZCQVGYQQEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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